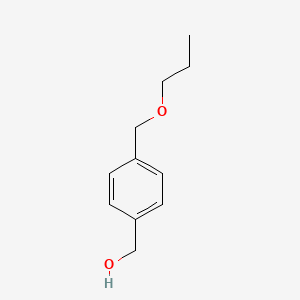
4-(Propoxymethyl)benzyl alcohol
Cat. No. B8285424
M. Wt: 180.24 g/mol
InChI Key: ZWNLAOPKZVFLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06627651B1
Procedure details


Into a suspension of lithium aluminum hydride (0.40 g) in diethyl ether (25 ml) was added dropwise at 0° C. a solution of methyl 4-(propoxymethyl)benzoate (2.09 g) in diethyl ether (25 ml) over a period of one hour. After stirring at room temperature for 2 hours, water (0.4 ml), a 15% aqueous solution of sodium hydroxide (0.4 ml) and water (0.4 ml) were added to the reaction mixture at 0° C., and the resulting mixture was stirred at room temperature for 2 hours. After addition of magnesium sulfate, the solid was removed by filtration. The filtrate was evaporated under reduced pressure to remove the solvent to obtain 4-(propoxymethyl)benzyl alcohol (1.81 g) as a colorless oily substance.


Name
methyl 4-(propoxymethyl)benzoate
Quantity
2.09 g
Type
reactant
Reaction Step Two



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([O:10][CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16](OC)=[O:17])=[CH:14][CH:13]=1)[CH2:8][CH3:9].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)C.O>[CH2:7]([O:10][CH2:11][C:12]1[CH:13]=[CH:14][C:15]([CH2:16][OH:17])=[CH:20][CH:21]=1)[CH2:8][CH3:9] |f:0.1.2.3.4.5,7.8,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
methyl 4-(propoxymethyl)benzoate
|
|
Quantity
|
2.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OCC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)OCC1=CC=C(CO)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.81 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
